![molecular formula C17H15NO6 B5795417 4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate](/img/structure/B5795417.png)
4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate
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Overview
Description
4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate is a chemical compound that is commonly used in scientific research. It is a member of the benzyl ester family and is known for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate is not well understood. However, it is believed to act as a nucleophile in certain chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate. However, it is known to have low toxicity and is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate in laboratory experiments is its versatility. It can be used in a wide range of chemical reactions and can be easily synthesized. However, its limited solubility in water can be a limitation in certain experiments.
Future Directions
Future research on 4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate could focus on its potential applications in the development of new drugs and biomaterials. It could also be used in the development of new fluorescent probes for the detection of biomolecules. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate involves several steps. The first step involves the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(methoxycarbonyl)benzyl alcohol in the presence of a base to form the desired ester.
Scientific Research Applications
4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate has a wide range of scientific research applications. It is commonly used in the synthesis of other compounds and as a reagent in chemical reactions. It can also be used as a fluorescent probe for the detection of biomolecules.
properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-11-9-14(7-8-15(11)18(21)22)17(20)24-10-12-3-5-13(6-4-12)16(19)23-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAGMUHEJRRFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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